

In-Depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NF546

Cat. No.: B10774178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in a variety of physiological processes, particularly in the modulation of the immune system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathways associated with **NF546**. Detailed methodologies for key experimental assays used to characterize its activity are also presented, along with visual representations of signaling cascades and experimental workflows to facilitate understanding and replication.

Chemical Structure and Properties

NF546, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a complex synthetic organic molecule.^{[1][2]} Its structure is characterized by a central urea moiety linking two symmetrical arms, each containing phenyl, methyl-phenyl, and xylene groups, and terminating in phosphonic acid functionalities. The tetrasodium salt form enhances its solubility in aqueous media.

A summary of the key chemical and physical properties of **NF546** is provided in Table 1.

Property	Value	Reference
IUPAC Name	tetrasodium;[2-[[[3-[[[3-[[[5-[[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methylhydroxyphosphinate	[3][4]
Alternate Names	4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methylphenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid tetrasodium salt	[5]
CAS Number	1006028-37-0	[1][5]
Molecular Formula	C47H44N6Na4O17P4	[1][3][5]
Molecular Weight	1180.74 g/mol	[1][3][5]
Purity	≥95%	[1][5]
Solubility	Soluble to 10 mM in water with gentle warming.	[1][2]
Canonical SMILES	[Na+].[Na+].[Na+].[Na+].CC1=CC=C(C=C1NC(=O)C1=CC=CC(NC(=O)NC2=C(C=CC(=C2)C(=O)NC2=C(C)C=CC(=C2)C(=O)NC2=CC=C(CP(O)([O-])=O)C=C2CP(O)([O-])=O)=C1)C(=O)NC1=C(CP(O)([O-])=O)C=C(CP(O)([O-])=O)C=C1	[2]

InChI Key

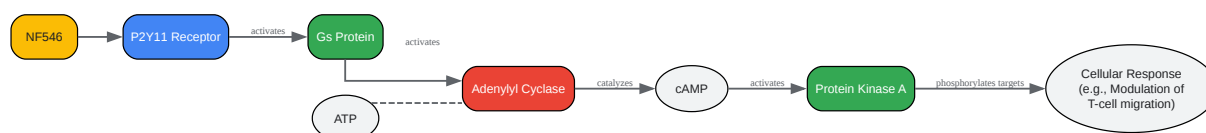
GSMUPMANKNAMAS-
UHFFFAOYSA-J[\[2\]](#)[\[3\]](#)[\[4\]](#)

Biological Activity and Signaling Pathways

NF546 is a selective agonist for the P2Y₁₁ receptor, with a pEC₅₀ of 6.27.[\[6\]](#) The P2Y₁₁ receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways.[\[5\]](#) This dual coupling allows for the activation of two distinct downstream signaling cascades, leading to a range of cellular responses.

2.1. Gs-Protein Coupled Signaling Pathway

Activation of the Gs alpha subunit by the P2Y₁₁ receptor leads to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular functions such as T-cell migration. In T-cells, this cAMP/PKA pathway is the predominant signaling route upon P2Y₁₁ activation.



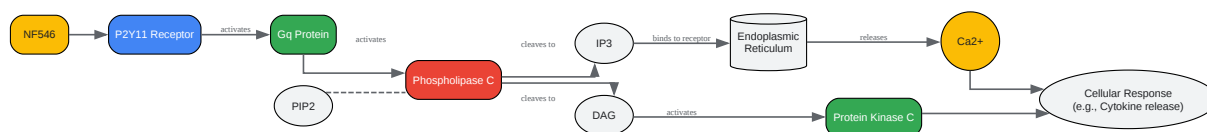
[Click to download full resolution via product page](#)

P2Y₁₁ Receptor Gs-Protein Coupled Signaling Pathway

2.2. Gq-Protein Coupled Signaling Pathway

In addition to Gs coupling, the P2Y₁₁ receptor can also activate the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase

C (PKC) by DAG lead to various cellular responses, including the modulation of cytokine release.



[Click to download full resolution via product page](#)

P2Y11 Receptor Gq-Protein Coupled Signaling Pathway

Key Experimental Protocols

The characterization of **NF546**'s activity at the P2Y11 receptor involves several key in vitro assays. The following are generalized protocols for some of the most common assays used.

3.1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

- HEK293T cells transiently expressing the human P2Y11 receptor.
- Fluo-4 AM calcium indicator dye.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **NF546** stock solution.
- 96-well black-wall, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities.

Protocol:

- **Cell Seeding:** Seed HEK293T-P2Y11 cells into 96-well plates and culture overnight.
- **Dye Loading:** Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
- **Compound Addition:** Place the plate in the fluorescence reader. Record baseline fluorescence for a short period.
- **Measurement:** Inject a solution of **NF546** at various concentrations and immediately begin recording the fluorescence intensity over time.
- **Data Analysis:** The change in fluorescence, indicative of intracellular calcium mobilization, is used to determine the EC50 of **NF546**.

3.2. cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to P2Y11 receptor activation.

Materials:

- CHO-K1 or HEK293-T cells stably expressing the human P2Y11 receptor.
- cAMP assay kit (e.g., HTRF, ELISA-based).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- **NF546** stock solution.
- Cell lysis buffer.

Protocol:

- **Cell Seeding:** Plate P2Y11-expressing cells in a suitable multi-well plate and allow them to adhere.
- **Pre-incubation:** Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

- Stimulation: Add varying concentrations of **NF546** to the cells and incubate for a specified time at 37°C.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- Detection: Follow the manufacturer's instructions for the chosen cAMP assay kit to quantify the amount of cAMP produced.
- Data Analysis: Generate a dose-response curve to determine the EC50 of **NF546** for cAMP production.

3.3. T-Cell Migration (Chemotaxis) Assay

This assay assesses the effect of **NF546** on the migration of T-cells.

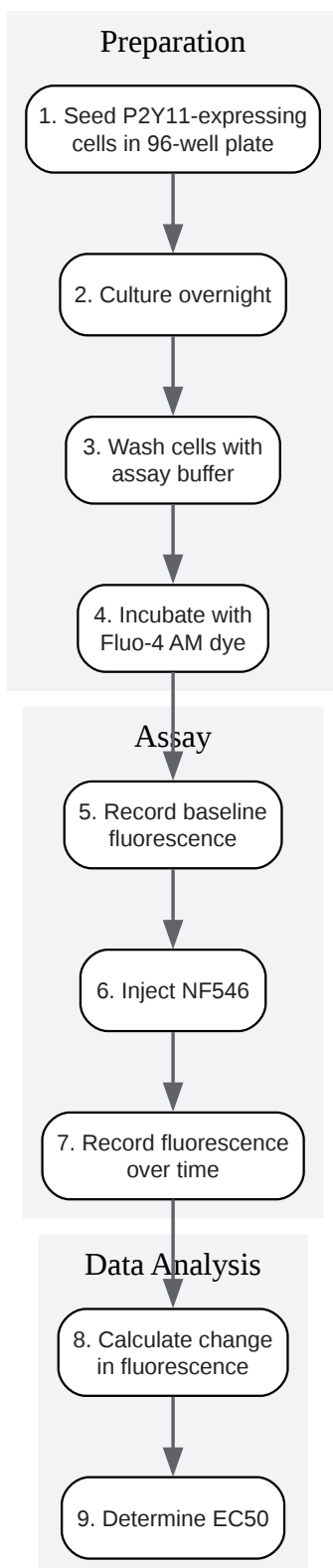
Materials:

- Human T-cells (e.g., Jurkat cells or primary T-cells).
- Transwell inserts with a permeable membrane.
- 24-well plates.
- Chemoattractant (e.g., SDF-1 α).
- **NF546** stock solution.
- Cell counting method (e.g., flow cytometry, MTT assay).

Protocol:

- Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media containing a chemoattractant to the lower chamber.
- Cell Preparation: Resuspend T-cells in serum-free media. Pre-incubate a subset of cells with **NF546**.

- Cell Seeding: Add the T-cell suspension (with or without **NF546**) to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).
- Quantification: Count the number of cells that have migrated to the lower chamber using a suitable cell counting method.
- Data Analysis: Compare the number of migrated cells in the presence and absence of **NF546** to determine its effect on T-cell chemotaxis.



[Click to download full resolution via product page](#)

Workflow for a Calcium Mobilization Assay

Conclusion

NF546 serves as a valuable pharmacological tool for the investigation of P2Y₁₁ receptor function. Its selectivity and well-characterized signaling pathways make it instrumental in studies related to immunology, inflammation, and other physiological processes where P2Y₁₁ plays a role. The experimental protocols outlined in this guide provide a foundation for the further characterization of **NF546** and the exploration of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical look at the function of the P2Y₁₁ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. P2Y₂ and P2Y₆ receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide to NF546: A Selective P2Y₁₁ Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774178#chemical-structure-and-properties-of-nf546]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com